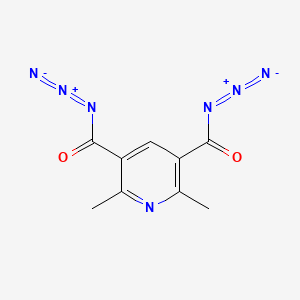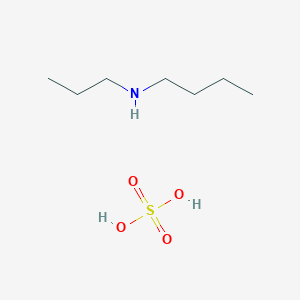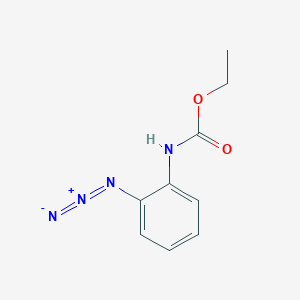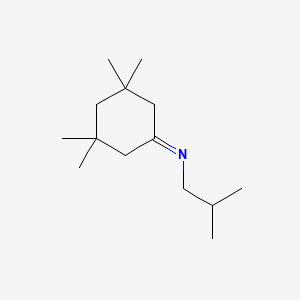
3,3,5,5-Tetramethyl-N-(2-methylpropyl)cyclohexan-1-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,5,5-Tetramethyl-N-(2-methylpropyl)cyclohexan-1-imine is an organic compound characterized by its unique structure, which includes a cyclohexane ring with multiple methyl groups and an imine functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5,5-Tetramethyl-N-(2-methylpropyl)cyclohexan-1-imine typically involves the reaction of a suitable cyclohexanone derivative with an amine. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and can lead to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
3,3,5,5-Tetramethyl-N-(2-methylpropyl)cyclohexan-1-imine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form amines.
Substitution: The methyl groups on the cyclohexane ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Halogenated derivatives of the original compound.
科学的研究の応用
3,3,5,5-Tetramethyl-N-(2-methylpropyl)cyclohexan-1-imine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,3,5,5-Tetramethyl-N-(2-methylpropyl)cyclohexan-1-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially altering their function and activity. This interaction can lead to various biological effects, depending on the specific target and context.
類似化合物との比較
Similar Compounds
3,3,5,5-Tetramethylcyclohexanone: Lacks the imine group but shares the cyclohexane ring structure.
N-(2-methylpropyl)cyclohexan-1-imine: Similar imine functionality but fewer methyl groups on the cyclohexane ring.
Uniqueness
3,3,5,5-Tetramethyl-N-(2-methylpropyl)cyclohexan-1-imine is unique due to the combination of multiple methyl groups and the imine functionality. This structure imparts specific chemical and physical properties that can be advantageous in various applications, such as increased stability and reactivity.
特性
CAS番号 |
92460-06-5 |
|---|---|
分子式 |
C14H27N |
分子量 |
209.37 g/mol |
IUPAC名 |
3,3,5,5-tetramethyl-N-(2-methylpropyl)cyclohexan-1-imine |
InChI |
InChI=1S/C14H27N/c1-11(2)9-15-12-7-13(3,4)10-14(5,6)8-12/h11H,7-10H2,1-6H3 |
InChIキー |
SILNMAHSNVYSKP-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN=C1CC(CC(C1)(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




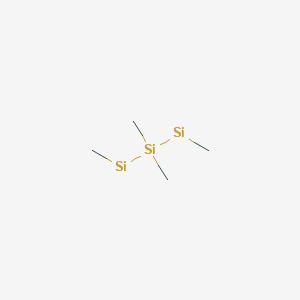
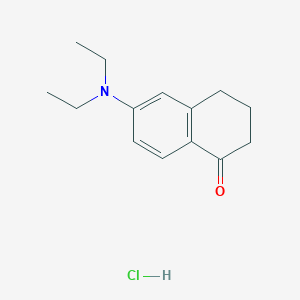

![1-Methoxy-4-[(4-methylphenyl)selanyl]benzene](/img/structure/B14355277.png)
![2-[3-(4-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile](/img/structure/B14355288.png)


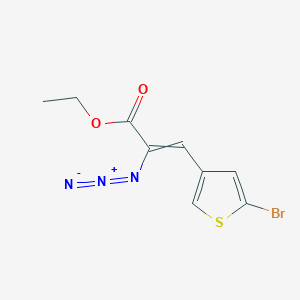
![2-[(2-Nitropropan-2-yl)sulfanyl]pyrimidine](/img/structure/B14355317.png)
